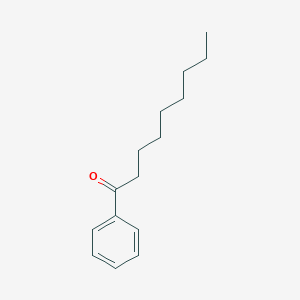

3-アミノ-2-フェニルプロパン-1-オール

概要

説明

Synthesis Analysis

The synthesis of 3-Amino-2-phenylpropan-1-ol involves several chemical strategies, reflecting its versatility in chemical synthesis. For instance, Kiuchi et al. (2000) described the synthesis of 2-substituted 2-aminopropane-1,3-diols with a focus on the immunosuppressive activity, where a phenyl ring is introduced, highlighting the synthetic accessibility of compounds closely related to 3-Amino-2-phenylpropan-1-ol (Kiuchi et al., 2000). Another approach is the asymmetric autocatalysis reported by ShengJian et al. (1993), offering insights into enantioselective synthesis techniques that could be applicable to 3-Amino-2-phenylpropan-1-ol (ShengJian et al., 1993).

Molecular Structure Analysis

The molecular structure of 3-Amino-2-phenylpropan-1-ol has been explored through various analytical techniques. Gajda and Katrusiak (2008) studied the pressure-freezing conformational conversion of 3-aminopropan-1-ol molecules, shedding light on the molecular conformations under different conditions (Gajda & Katrusiak, 2008).

Chemical Reactions and Properties

The chemical reactions and properties of 3-Amino-2-phenylpropan-1-ol are diverse. Chin et al. (1988) detailed the dehydrogenation, hydrogenolysis, isomerization, and hydrogenation reactions of closely related compounds, indicating the reactive versatility of such structures (Chin et al., 1988).

Physical Properties Analysis

Research on the physical properties of 3-Amino-2-phenylpropan-1-ol itself is scarce; however, studies on similar compounds can provide valuable insights. The work by Gajda and Katrusiak (2008) on the crystalline state and intermolecular hydrogen bonding patterns offers an understanding of the solid-state properties that could also relate to 3-Amino-2-phenylpropan-1-ol (Gajda & Katrusiak, 2008).

Chemical Properties Analysis

The chemical properties of 3-Amino-2-phenylpropan-1-ol, including reactivity and interaction with various chemical agents, are inferred from studies like that of Chin et al. (1988), which discusses reaction mechanisms and catalysis in the context of similar phenylpropanol structures (Chin et al., 1988).

科学的研究の応用

誘導体の合成

「3-アミノ-2-フェニルプロパン-1-オール」は、その誘導体の合成に使用されます。 これらの誘導体は、Baylis-Hillman から合成されます。 これらの誘導体の研究は、それらの動力学的、寿命、および生物学的特性についての洞察を提供することができます .

生物学的調査

「3-アミノ-2-フェニルプロパン-1-オール」の誘導体は、生物学的調査で使用されます。 これらの調査は、これらの化合物の生物学的特性と潜在的な用途を理解するのに役立ちます .

化学工学

この化合物は、化学工学、特に他の複雑な化合物の合成において役割を果たします .

薬理学

薬理学の分野では、「3-アミノ-2-フェニルプロパン-1-オール」とその誘導体は、それらの潜在的な治療効果を調査するために使用できます .

有機金属錯体

「3-アミノ-2-フェニルプロパン-1-オール」は、置換サリチルアルデヒドと反応して、三座キラルシッフ塩基配位子を形成します。 これらの配位子は、H結合したキラルな超分子金属有機構造を形成することができます .

抗菌活性

この化合物は、メチシリン耐性黄色ブドウ球菌に対するメチシリンの抗菌活性を高めることができる、非天然のトリペプチドの合成に使用できます .

水素化調査

“3-アミノ-2-フェニルプロパン-1-オール”は、水溶性有機金属錯体を用いたトランス-シンナムアルデヒドの水素化を調査するために使用されました .

エナンチオ選択的合成

Safety and Hazards

The substance is classified as causing skin irritation (Category 2, H315), eye irritation (Category 2A, H319), and specific target organ toxicity - single exposure (Category 3), Respiratory system, H335 .

Relevant Papers The synthesis of 2-Amino-3-Phenylpropan-1-Ol compounds from Baylis-Hillman derivatives has been discussed in a paper . Another paper discusses the discovery of a new series of monoamine reuptake inhibitors, the 1-amino-3-phenylpropan-1-ols .

作用機序

Target of Action

3-Amino-2-phenylpropan-1-ol is a chiral amino alcohol It’s known to react with substituted salicylaldehydes to form tridentate chiral schiff base ligands .

Mode of Action

The compound interacts with its targets through a condensation reaction with 5-nitrosalicylaldehyde to form a new chiral Schiff base . It also reacts with nitriles to form oxazolines, which are useful in Pd-catalyzed allylic substitution .

Biochemical Pathways

The formation of tridentate chiral schiff base ligands suggests that it may influence pathways involving these ligands .

Result of Action

The compound can enhance the antimicrobial activity of methicillin against methicillin-resistant Staphylococcus aureus when used in the synthesis of an unnatural tripeptide . This suggests that it may have potential applications in the development of new antimicrobial agents.

Action Environment

Like other chiral amino alcohols, its stability and efficacy may be influenced by factors such as temperature, ph, and the presence of other substances in the environment .

生化学分析

Biochemical Properties

It is known that this compound has a molecular weight of 151.21 . It is a pale-yellow to yellow-brown liquid and is slightly soluble in chloroform, DMSO, and methanol

Molecular Mechanism

It is known that it can undergo condensation with 5-nitrosalicylaldehyde to form a new chiral Schiff base . It also reacts with substituted salicylaldehydes to form tridentate chiral Schiff base ligands

特性

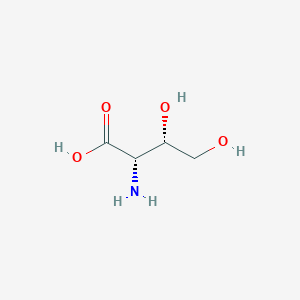

IUPAC Name |

3-amino-2-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVZNCUPEGZSEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62247-39-6 | |

| Record name | 3-amino-2-phenylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。